molecular formula C19H24N6O5 B12913713 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine CAS No. 502507-70-2

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine

Cat. No.: B12913713
CAS No.: 502507-70-2
M. Wt: 416.4 g/mol
InChI Key: HPPRQWBDOFYQJO-FGDMXMHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is a useful research compound. Its molecular formula is C19H24N6O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is a derivative of deoxyguanosine that has been studied for its potential biological activities, particularly in the context of DNA adduct formation and its implications in carcinogenesis. This compound is of interest due to its structural relationship with tobacco-specific nitrosamines, which are known to form DNA adducts and contribute to cancer development.

The compound's structure can be represented as follows:

  • Chemical Formula : C12H16N4O3
  • Molecular Weight : 264.28 g/mol

The biological activity of this compound primarily involves its interaction with DNA. It forms adducts through a reaction with electrophilic species, particularly those derived from tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). The formation of these adducts can lead to mutagenesis and ultimately contribute to carcinogenesis.

1. DNA Adduct Formation

Research indicates that this compound can form stable adducts with DNA, which are critical in understanding its carcinogenic potential. For instance, studies have shown that this compound can react with DNA in tissues exposed to NNK, leading to the formation of specific guanine adducts that can be detected via high-performance liquid chromatography (HPLC) .

Adduct Formation Source Detection Method
This compoundReaction with NNKHPLC

2. Toxicological Studies

Toxicological assessments have demonstrated that the presence of this compound in biological systems leads to significant DNA damage. The mechanism involves the alkylation of guanine residues, which can result in mutations during DNA replication. These mutations are a precursor to cancerous transformations.

3. Case Studies

A notable case study involved the analysis of tissues from rats treated with tritium-labeled NNK. The study revealed that the formation of DNA adducts was significantly higher in tissues exposed to the nitrosamine compared to controls. This suggests a direct link between exposure to tobacco-specific nitrosamines and the formation of potentially mutagenic DNA adducts .

Implications for Cancer Research

The biological activity of this compound underscores its relevance in cancer research, particularly concerning tobacco-related cancers. Understanding the mechanisms by which such compounds interact with DNA can inform strategies for cancer prevention and treatment.

Scientific Research Applications

Cancer Research

One of the primary applications of 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is in cancer research, particularly regarding its role as a DNA adduct. Studies have shown that this compound can form adducts with DNA, which may be involved in mutagenesis and carcinogenesis. For instance, it has been linked to the activation of tobacco-specific carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), leading to the formation of DNA adducts that could contribute to tumorigenesis .

Molecular Biology

In molecular biology, the compound serves as a valuable tool for studying DNA damage and repair mechanisms. The ability of this compound to form specific adducts allows researchers to investigate how cells respond to DNA damage and the pathways involved in repairing such damage. This understanding is crucial for developing therapeutic strategies against cancer.

Drug Development

The structure of this compound provides a foundation for designing new drugs targeting specific pathways involved in cancer progression. By modifying its structure, researchers can create derivatives that may enhance its efficacy as a chemotherapeutic agent or as a molecular probe for studying biological processes.

Case Study 1: DNA Adduct Formation

A study investigated the formation of N2-(pyridyloxobutyl)deoxyguanosine adducts in tissues exposed to tritium-labeled NNK. The results indicated that these adducts could be detected in various tissues, suggesting a significant role for this compound in understanding tobacco-related carcinogenesis .

Case Study 2: Mutagenicity Assessment

Research assessing the mutagenicity of heterocyclic amines found that compounds similar to this compound can lead to increased mutation rates in cultured cells. This highlights the potential risks associated with dietary exposure to certain amines and their metabolites, reinforcing the need for further studies on this compound's biological effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis involves protecting the guanosine 2'-hydroxyl group with siloxane derivatives (e.g., 1,1,3,3-tetraisopropyldisiloxane) to prevent side reactions. The pyridin-3-yl butyl side chain is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Optimization includes monitoring reaction progress using TLC or HPLC and employing column chromatography for purification. Yield improvements may require inert atmospheres (e.g., nitrogen) and controlled temperature gradients .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselective modifications. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. How can researchers assess the compound’s preliminary biological activity in RNA interaction studies?

  • Methodological Answer : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to monitor binding to RNA motifs. Competitive binding experiments with unmodified guanosine quantify affinity. Circular Dichroism (CD) spectroscopy detects conformational changes in RNA secondary structures upon compound interaction .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in RNA-binding affinity data across studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to account for variables like buffer ionic strength or RNA sequence heterogeneity. Validate results using orthogonal techniques (e.g., Surface Plasmon Resonance vs. Isothermal Titration Calorimetry) to rule out method-specific artifacts .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be applied to study the functional role of the pyridin-3-yl butyl substituent?

  • Methodological Answer : Generate derivatives with systematic modifications (e.g., alkyl chain length, hydroxyl positioning) and measure their RNA-binding kinetics. Use QSAR software (e.g., CODESSA) to correlate electronic (Hammett constants), steric (molar refractivity), and hydrophobic (logP) parameters with activity trends .

Q. What safety protocols are essential for handling this compound during in vitro toxicology studies?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for handling mutagenic agents: use fume hoods, wear nitrile gloves, and avoid aerosolization. Emergency procedures include immediate skin decontamination with 10% ethanol-water solution and medical consultation for persistent irritation. Store in sealed containers under argon at -20°C .

Q. How can researchers investigate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via UPLC-MS over 72 hours. Compare half-life (t½) to unmodified guanosine to assess hydrolytic susceptibility of the butyl-pyridinyl linkage .

Q. What experimental designs are optimal for elucidating synergistic effects with other nucleoside analogues?

  • Methodological Answer : Use factorial design experiments (e.g., 2x2 matrices) to test combinations with 2′-N-methylguanosine or 8-oxo-deoxyguanosine. Measure RNA thermal melting (Tm) shifts and model additive vs. synergistic interactions using CompuSyn software .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational docking predictions and empirical binding data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., solvation models, force fields) and validate with Molecular Dynamics (MD) simulations. Empirical data may require adjustment for entropy-enthalpy compensation effects not captured in rigid-docking algorithms .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals and assess significance via extra sum-of-squares F-test for model comparison .

Properties

CAS No.

502507-70-2

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one

InChI

InChI=1S/C19H24N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-28H,2,4,6-7,9H2,(H2,21,23,24,29)/t12?,13-,14+,15+/m0/s1

InChI Key

HPPRQWBDOFYQJO-FGDMXMHKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(C4=CN=CC=C4)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(C4=CN=CC=C4)O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.